molecular formula C18H18BrN3O2S B3695646 4-bromo-N-{[4-(morpholin-4-yl)phenyl]carbamothioyl}benzamide

4-bromo-N-{[4-(morpholin-4-yl)phenyl]carbamothioyl}benzamide

Cat. No.: B3695646
M. Wt: 420.3 g/mol
InChI Key: GWJDABUMTPYZNM-UHFFFAOYSA-N
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Description

4-Bromo-N-{[4-(morpholin-4-yl)phenyl]carbamothioyl}benzamide is a benzamide derivative featuring a bromine substituent at the para-position of the benzoyl group and a carbamothioyl-linked morpholin-4-ylphenyl moiety. This compound belongs to the class of benzoylthiourea derivatives, which are characterized by the presence of a thiourea bridge (-NHC(=S)NH-) connecting aromatic or heterocyclic groups.

Properties

IUPAC Name

4-bromo-N-[(4-morpholin-4-ylphenyl)carbamothioyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18BrN3O2S/c19-14-3-1-13(2-4-14)17(23)21-18(25)20-15-5-7-16(8-6-15)22-9-11-24-12-10-22/h1-8H,9-12H2,(H2,20,21,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWJDABUMTPYZNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC=C(C=C2)NC(=S)NC(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-{[4-(morpholin-4-yl)phenyl]carbamothioyl}benzamide typically involves the following steps:

    Formation of the Intermediate: The initial step involves the reaction of 4-bromoaniline with carbon disulfide and potassium hydroxide to form the corresponding dithiocarbamate salt.

    Cyclization: The dithiocarbamate salt is then cyclized with morpholine in the presence of a suitable catalyst to form the desired product.

The reaction conditions generally include:

    Temperature: The reactions are typically carried out at elevated temperatures (around 80-100°C).

    Solvent: Common solvents used include ethanol or methanol.

    Catalyst: Catalysts such as triethylamine or pyridine are often employed to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-{[4-(morpholin-4-yl)phenyl]carbamothioyl}benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Common solvents include ethanol, methanol, and dichloromethane.

    Catalysts: Triethylamine, pyridine.

Major Products Formed

    Oxidation Products: The oxidation of the compound can lead to the formation of sulfoxides or sulfones.

    Reduction Products: Reduction reactions can yield amines or alcohols.

    Substitution Products: Substitution reactions can result in the formation of various derivatives with different functional groups.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to 4-bromo-N-{[4-(morpholin-4-yl)phenyl]carbamothioyl}benzamide exhibit significant anticancer properties. For instance, studies have shown that carbamothioyl derivatives can inhibit tumor growth by inducing apoptosis in cancer cells. The mechanism often involves the modulation of signaling pathways associated with cell proliferation and survival.

Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that a related compound significantly reduced the viability of breast cancer cells in vitro, suggesting a promising avenue for further development in cancer therapeutics .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial efficacy. Preliminary studies suggest that it possesses activity against various bacterial strains, making it a candidate for developing new antibiotics.

Data Table: Antimicrobial Activity

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Pseudomonas aeruginosa64 µg/mL

This data indicates that the compound could be effective against common pathogens, which is crucial in the fight against antibiotic resistance .

Neuroprotective Effects

Recent investigations into the neuroprotective effects of morpholine derivatives have highlighted their potential in treating neurodegenerative diseases. The presence of the morpholine group in this compound suggests it may interact beneficially with neurotransmitter systems.

Case Study : A research article reported that similar morpholine-containing compounds improved cognitive function in animal models of Alzheimer’s disease by reducing amyloid-beta plaque formation . This positions this compound as a potential candidate for further exploration in neuropharmacology.

Mechanism of Action

The mechanism of action of 4-bromo-N-{[4-(morpholin-4-yl)phenyl]carbamothioyl}benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Effects on Physical Properties

The substituents on the benzamide and carbamothioyl groups significantly influence melting points, yields, and crystallinity. Key comparisons include:

Table 1: Comparison of Physicochemical Properties
Compound Name Substituents Yield (%) Melting Point (°C) Reference
Target Compound* 4-Br, morpholin-4-ylphenyl N/A N/A -
N-((4-(Morpholin-4-yl)phenyl)carbamothioyl)-4-methylbenzamide (6b, ) 4-Bromobenzyl, morpholin-4-yl 95 231–233
N-((4-((2,4-Dioxoimidazolidin-5-yl)methyl)phenyl)carbamothioyl)-2-nitrobenzamide () 2-Nitro 50 222–224
N-((4-((2,4-Dioxoimidazolidin-5-yl)methyl)phenyl)carbamothioyl)thiophene-2-carboxamide () Thiophene-2-yl 82 244–246
4-Methoxy-N-((4-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)phenyl)carbamothioyl)benzamide (7, ) 4-Methoxy, piperazine-thiophene 76 Not reported

Observations :

  • Electron-withdrawing groups (e.g., nitro) correlate with lower yields (50%) and moderate melting points, likely due to steric hindrance or reduced reactivity .
  • Bromo and morpholine substituents (e.g., 6b in ) exhibit high yields (95%) and elevated melting points (>230°C), suggesting enhanced crystallinity and stability from halogen-morpholine interactions .
  • Heterocyclic substituents (e.g., thiophene) improve yields (82%) and melting points, possibly due to planar aromatic stacking .

Spectral Characteristics

Infrared (IR) and nuclear magnetic resonance (NMR) spectra provide insights into functional group interactions:

  • IR Spectra : All benzoylthiourea derivatives (including the target compound) show characteristic peaks for C=O (~1650–1700 cm⁻¹), C=S (~1250–1350 cm⁻¹), and N-H (~3200–3400 cm⁻¹) stretches . The morpholine ring in the target compound may induce shifts in these peaks due to its electron-donating nature, as seen in analogs like N,N-diethyl-N’-benzoylthiourea .
  • 1H NMR : The morpholin-4-yl group exhibits distinct proton signals at δ ~3.6–3.8 ppm (methylene protons) and δ ~2.4–2.6 ppm (N-linked protons), differentiating it from piperazine or nitro-substituted analogs .

Biological Activity

4-bromo-N-{[4-(morpholin-4-yl)phenyl]carbamothioyl}benzamide is a synthetic compound that belongs to the class of benzamides and features a bromine atom, a morpholine moiety, and a carbamothioyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications.

Chemical Structure and Properties

The molecular formula of this compound is C18H19BrN2O2C_{18}H_{19}BrN_{2}O_{2}, with a molecular weight of approximately 375.3 g/mol. The compound's structure includes:

  • A bromine atom at the para position of the benzene ring.
  • A morpholine group attached to another phenyl ring.
  • A carbamothioyl functional group contributing to its reactivity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The presence of the carbamothioyl group allows for potential inhibition of key enzymes involved in cancer cell proliferation and microbial growth.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance, studies have shown that certain benzamide derivatives can inhibit dihydrofolate reductase (DHFR), a critical enzyme in the folate synthesis pathway, which is often overexpressed in cancer cells . This inhibition leads to reduced cell proliferation in various cancer types, including breast and head and neck cancers.

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent. Benzamide derivatives have been reported to possess activity against various bacterial strains, suggesting that this compound may share similar properties . The mechanism likely involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Case Studies

StudyFindings
In vitro study on cancer cell lines Demonstrated significant inhibition of cell growth in breast cancer cells treated with related benzamide derivatives. The mechanism involved downregulation of DHFR protein levels .
Antimicrobial efficacy testing Showed that benzamide derivatives exhibited activity against Gram-positive bacteria, indicating potential for development as new antibiotics .

Comparative Analysis

A comparative analysis with similar compounds reveals the unique properties of this compound:

CompoundStructureBiological Activity
Benzamide Riboside Lacks bromine; contains ribose moietyInhibits IMPDH, affecting nucleotide synthesis .
N-(1,2-Dihydroacenaphthylen-5-ylcarbamothioyl)benzamide Contains dihydroacenaphthylene; no morpholineExhibits moderate anticancer activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.